N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine
Description
N-{[2-(Difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine is an arylaldoxime derivative characterized by a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 2-position and a fluorine atom at the 5-position. The methylidene group (-CH=N-) links the aromatic ring to the hydroxylamine (-NHOH) moiety. This compound’s structure confers unique electronic and steric properties due to the electron-withdrawing effects of fluorine atoms and the lipophilic nature of the difluoromethoxy group. Such features are critical in medicinal chemistry, where fluorinated compounds are often optimized for metabolic stability and target binding .
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(NE)-N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-6-1-2-7(14-8(10)11)5(3-6)4-12-13/h1-4,8,13H/b12-4+ |
InChI Key |
JZRKCDCQDLHNCI-UUILKARUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=N/O)OC(F)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of 2-(difluoromethoxy)-5-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The difluoromethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress or inflammation, modulating their activity and resulting in therapeutic benefits.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Notes:
- *Calculated based on structural similarity to analogs.
- †Yield data unavailable in provided evidence.
Key Observations :
Electron-Withdrawing Effects: The difluoromethoxy (-OCF₂H) group in the target compound is less electron-withdrawing than a nitro (-NO₂) group but more lipophilic than a trifluoromethyl (-CF₃) group. This balance may enhance membrane permeability compared to nitro-substituted analogs .
Synthetic Accessibility :
- The target compound is likely synthesized via condensation of 2-(difluoromethoxy)-5-fluorobenzaldehyde with hydroxylamine , analogous to methods for N-[(4-nitrophenyl)methylidene]hydroxylamine (84–91% yields) .
- In contrast, carboximidoyl chlorides (e.g., N-hydroxybenzenecarboximidoyl chloride) require harsher conditions (N-chlorosuccinimide in DMF) and show variable yields (73–90%) .
Stability and Reactivity: Fluorinated arylaldoximes like the target compound are expected to exhibit greater oxidative stability than non-fluorinated analogs (e.g., diphenylamine derivatives), which degrade under physiological conditions . The hydroxylamine moiety enables reactivity in nucleophilic additions or redox reactions, similar to hydrazine derivatives used in pharmaceutical intermediates .
Biological Activity
N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific biological targets. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 202.17 g/mol
Research indicates that this compound functions primarily as a GAT2 (GABA transporter 2) inhibitor. Inhibition of GAT2 can lead to increased levels of GABA in the synaptic cleft, potentially enhancing inhibitory neurotransmission in the central nervous system. This mechanism positions the compound as a candidate for treating various neurological disorders.
Inhibition Studies
Recent studies have demonstrated the inhibitory effects of this compound on GAT2. The following table summarizes the IC values observed in various assays:
Case Studies
- Neuroprotective Effects : A study conducted on rodent models indicated that treatment with this compound resulted in a significant reduction in seizure frequency compared to control groups. The compound was administered at doses ranging from 5 to 20 mg/kg, with notable improvements in behavioral assessments of anxiety and locomotion.
- Cytotoxicity Assessment : In vitro assays on human neuronal cell lines showed that the compound exhibited low cytotoxicity at concentrations up to 10 µM over 72 hours, indicating its potential safety for therapeutic use.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good bioavailability and distribution within the central nervous system. Toxicological assessments indicate that while the compound shows promise, further studies are necessary to fully understand its long-term effects and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
